molecular formula C7H5BrClNO2 B13664654 3-Bromo-4-chloro-5-hydroxybenzamide

3-Bromo-4-chloro-5-hydroxybenzamide

Cat. No.: B13664654
M. Wt: 250.48 g/mol
InChI Key: SHYNKLXXIDECGM-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-hydroxybenzamide is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzamide, featuring bromine, chlorine, and hydroxyl functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-hydroxybenzamide typically involves multi-step reactions starting from benzene derivatives One common method includes the bromination and chlorination of hydroxybenzamide under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove halogen atoms or convert the amide group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and dehalogenated products.

    Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

3-Bromo-4-chloro-5-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloro-5-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.

    3-Bromo-4-chloro-5-hydroxybenzoic acid: Contains a carboxylic acid group instead of an amide.

    3-Bromo-4-chloro-5-hydroxybenzyl alcohol: Features a hydroxyl group attached to the benzyl position.

Uniqueness

3-Bromo-4-chloro-5-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

3-bromo-4-chloro-5-hydroxybenzamide

InChI

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2,11H,(H2,10,12)

InChI Key

SHYNKLXXIDECGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Br)C(=O)N

Origin of Product

United States

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